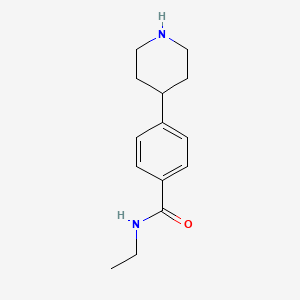

N-ethyl-4-(piperidin-4-yl)benzamide

Descripción general

Descripción

“N-ethyl-4-(piperidin-4-yl)benzamide” is a benzamide derivative . Benzamide derivatives have been studied for their potential in various therapeutic applications . In particular, N-(piperidin-4-yl)benzamide derivatives have been found to show significant inhibitory bioactivity in HepG2 cells .

Synthesis Analysis

The synthesis of N-(piperidin-4-yl)benzamide derivatives has been guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives were designed and synthesized, with some compounds showing potent antitumor activity .Molecular Structure Analysis

The piperidine ring in the compound adopts a chair conformation . The phenyl rings are inclined to one another and make dihedral angles with the mean plane of the piperidine ring .Chemical Reactions Analysis

N-(piperidin-4-yl)benzamide derivatives have shown to inhibit the expression of cyclin B1 and p-Rb and enhance the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK) .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(piperidin-4-yl)benzamide derivatives can be determined using various techniques such as FT-IR, 1H NMR, and LC-MS . The compound is a white solid .Aplicaciones Científicas De Investigación

- Some studies have examined piperidine derivatives, including N-ethyl-4-(piperidin-4-yl)benzamide, for their antiviral properties .

- Piperidines exhibit antibacterial activity. Researchers explore the antibacterial potential of N-ethyl-4-(piperidin-4-yl)benzamide and related compounds .

Antiviral Activity

Antibacterial Agents

Mecanismo De Acción

Target of Action

N-ethyl-4-(piperidin-4-yl)benzamide primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α, the unique subunit of HIF-1, is only found in the hypoxic nucleus and determines the HIF-1 activity .

Mode of Action

N-ethyl-4-(piperidin-4-yl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters .

Result of Action

The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .

Action Environment

The action of N-ethyl-4-(piperidin-4-yl)benzamide is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

Direcciones Futuras

The development of more potent inhibitors based on N-ethyl-4-(piperidin-4-yl)benzamide is a promising area of research . The combination of docking, molecular dynamics, and 3D-QSAR studies can help understand the coherence modification of existing molecules . This could provide valuable insight into the development of more potent inhibitors .

Propiedades

IUPAC Name |

N-ethyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-16-14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYOHXCGJHOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-(piperidin-4-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B3116047.png)

![[(Z)-Tetrahydro-2H-pyran-3-ylidene]acetic acid ethyl ester](/img/structure/B3116058.png)

![8-Iodo-1,4-dioxaspiro[4.5]decane](/img/structure/B3116079.png)

![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)